molecular formula C12H14ClN3O B2462258 {[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine CAS No. 791079-96-4

{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine

Cat. No.: B2462258
CAS No.: 791079-96-4
M. Wt: 251.71
InChI Key: HLACJFJUUUIGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine features a 1,3,4-oxadiazole core substituted at the 5-position with a 2-chlorophenyl group and at the 2-position with a propylamine moiety. This structure combines a heterocyclic scaffold with a halogenated aromatic system and an aliphatic amine, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its hydrochloride salt is commercially available (e.g., 50mg for €516; ), reflecting its relevance in research.

Properties

IUPAC Name

N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-2-7-14-8-11-15-16-12(17-11)9-5-3-4-6-10(9)13/h3-6,14H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLACJFJUUUIGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=NN=C(O1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Chlorobenzoyl Hydrazides

The 5-(2-chlorophenyl)-1,3,4-oxadiazole scaffold is typically synthesized via cyclodehydration of 2-chlorobenzoyl hydrazides. Acylhydrazides (e.g., 2a ) derived from 2-chlorobenzoic acid react with triethyl orthochloroacetate in the presence of phosphorus oxychloride (POCl₃) to yield 2-(chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole (3 ) (Scheme 1). This intermediate serves as a precursor for subsequent nucleophilic substitution with propylamine.

Reaction Conditions :

  • Hydrazide formation : 2-Chlorobenzoic acid is treated with hydrazine hydrate in ethanol under reflux.
  • Cyclization : The hydrazide reacts with triethyl orthochloroacetate in POCl₃ at 80–100°C for 6–8 hours.
  • Yield : 70–85%.

Photocatalytic Oxidative Cyclization

Visible-light-mediated synthesis offers a greener alternative. Semicarbazones derived from 2-chlorobenzaldehyde (27 ) undergo eosin-Y-catalyzed cyclization under atmospheric oxygen and CBr₄, yielding 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine (29 ). While this method produces the amine derivative, the amino group can be alkylated to introduce the methylpropylamine side chain.

Optimization :

  • Catalyst : Eosin-Y (2 mol%) under blue LED light.
  • Yield : 94% for 29 .

Introduction of the Methylpropylamine Side Chain

Nucleophilic Substitution of 2-(Chloromethyl) Intermediates

The chloromethyl group at C2 of 5-(2-chlorophenyl)-1,3,4-oxadiazole (3 ) undergoes nucleophilic substitution with propylamine. This step requires careful control of stoichiometry and solvent polarity to minimize side reactions.

Procedure :

  • Substrate : 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole (3 ) (1 equiv).
  • Reagent : Propylamine (2–3 equiv) in dry dichloromethane (DCM) or acetonitrile.
  • Base : Triethylamine (1.5 equiv) to scavenge HCl.
  • Conditions : Stir at room temperature for 12–24 hours.
  • Yield : 65–78%.

Integrated Synthetic Routes

Route A: Sequential Cyclization and Alkylation

  • Step 1 : Synthesize 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine (29 ) via photocatalytic cyclization.
  • Step 2 : Alkylate the amine with 1-bromopropane in the presence of K₂CO₃ in DMF.
    • Yield : ~60% (estimated from analogous alkylations).

Route B: One-Pot Tandem Cyclization-Substitution

Combining cyclization and substitution in a single pot reduces purification steps. For example, using 2-chlorobenzoyl hydrazide and chloroacetamide derivatives in POCl₃ generates the chloromethyl intermediate 3 , which reacts in situ with propylamine.

Advantages :

  • Higher atom economy.
  • Reduced reaction time.

Comparative Analysis of Methods

Method Starting Material Conditions Yield Advantages
Cyclization-Substitution 2-Chlorobenzoyl hydrazide POCl₃, DCM, propylamine 70–78% High yield, scalable
Photocatalytic 2-Chlorobenzaldehyde Eosin-Y, CBr₄, visible light 60–65%* Green chemistry, mild conditions
Reductive Amination 2-Formyl-oxadiazole NaBH₃CN, MeOH 50–55%* Flexible for diverse amines

*Estimated yields based on analogous reactions.

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring substitution occurs exclusively at the chloromethyl group requires steric and electronic modulation. Bulky bases (e.g., DIPEA) improve selectivity.
  • Purification : The polar nature of the amine product necessitates chromatographic separation using silica gel or reverse-phase HPLC.
  • Stability : The oxadiazole ring is sensitive to strong acids/bases. Reactions should be conducted under neutral to slightly acidic conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium cyanide in water.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, {[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an antimicrobial agent. The presence of the oxadiazole ring is known to enhance the biological activity of compounds, making it a candidate for further investigation in drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of {[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substitution at the Oxadiazole 5-Position

2-Thienyl vs. 2-Chlorophenyl
  • Compound : N-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]methyl}-1-propanamine hydrochloride (C₁₀H₁₄ClN₃OS; ).
  • Comparison : Replacing 2-chlorophenyl with 2-thienyl introduces a sulfur-containing heterocycle. Thiophene’s electron-rich nature may enhance π-π stacking interactions but reduce lipophilicity compared to the chloro-substituted phenyl group. The hydrochloride salt form () suggests improved aqueous solubility relative to the free base of the target compound.
Furan-2-yl vs. 2-Chlorophenyl
  • Compound : {[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine ().
  • Comparison : The furan group introduces oxygen as a heteroatom, which is less polarizable than sulfur or chlorine. This substitution likely reduces metabolic stability due to furan’s susceptibility to oxidation but may improve solubility in polar solvents.

Core Heterocycle Modifications

Thiadiazole vs. Oxadiazole
  • Compound : 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine ().
  • However, thiadiazoles are generally less synthetically accessible than oxadiazoles, as seen in the POCl₃-mediated synthesis ().
Pyridine-Substituted Oxadiazole
  • Compound : N-(5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-yl)amine derivatives ().
  • Comparison: The pyridine group introduces a basic nitrogen, improving solubility in acidic environments.

Substituent Position and Bioactivity

  • Example : 5-(4-Chloro-benzyl)-1,3,4-thiadiazole-2-amine ().
  • Comparison : A 4-chloro-benzyl substituent (vs. 2-chlorophenyl in the target compound) alters steric and electronic effects. Para-substitution may reduce steric hindrance in binding pockets, while ortho-substitution (as in the target) could impose conformational constraints.

Commercial Availability

  • The target compound’s hydrochloride is priced at €516/50mg (), while furan- and thienyl-substituted analogs are listed with multiple suppliers (). This reflects varying demand and synthesis complexity.

Biological Activity

The compound {[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine , also known by its CAS number 851169-49-8 , belongs to the class of 1,3,4-oxadiazole derivatives. This class is known for exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.

  • Molecular Formula : C12H14ClN3O
  • Molecular Weight : 251.71 g/mol
  • CAS Number : 851169-49-8

Antimicrobial Activity

The 1,3,4-oxadiazole scaffold has been extensively studied for its antimicrobial properties. Studies indicate that compounds within this class can exhibit significant activity against various bacterial strains.

Microorganism Activity Observed
Staphylococcus aureusModerate to high
Enterococcus faecalisModerate
Bacillus cereusModerate
Escherichia coliLow

Research on related oxadiazole compounds suggests that the presence of a chlorophenyl group enhances antimicrobial efficacy due to increased lipophilicity and better membrane penetration .

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study : A study involving various oxadiazole derivatives showed that compounds with a chlorophenyl substitution demonstrated improved cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The IC50 values were notably lower than those of standard chemotherapeutics .

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.5
HT-29 (Colon Cancer)15.0
A549 (Lung Cancer)18.0

Anti-inflammatory Activity

Compounds derived from the oxadiazole framework have also been reported to exhibit anti-inflammatory properties. The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

  • Chlorophenyl Group : Enhances lipophilicity and membrane permeability.
  • Oxadiazole Ring : Contributes to bioactivity through interactions with biological targets.
  • Propylamine Side Chain : May influence binding affinity and selectivity towards specific receptors or enzymes.

Q & A

Q. Table 1: Optimization Parameters for Alkylation Step

VariableRange TestedOptimal ValueImpact on Yield
Temperature50–100°C75°C+25% yield
SolventDMF, THFDMF+15% purity
Catalyst (K₂CO₃)0.5–1.5 eq.1.2 eq.+10% efficiency

Advanced: How do structural modifications (e.g., substituent variation) alter biological activity?

Answer:

  • Chlorophenyl Position : 2-chlorophenyl derivatives show enhanced antimicrobial activity vs. 4-chlorophenyl analogs due to steric effects on target binding .
  • Amine Chain Length : Propylamine improves solubility and membrane permeability compared to bulkier amines (e.g., benzylamine) .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentMIC (μg/mL) S. aureusCytotoxicity (IC₅₀, μM)
2-Chlorophenyl8.2>100
4-Chlorophenyl32.585.3
Propylamine8.2>100
Benzylamine25.745.6

Advanced: What computational strategies predict target interactions and binding affinity?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial FabH enzyme (PDB: 6AX). The oxadiazole ring shows hydrogen bonding with Arg44 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes .
  • QSAR Models : Correlate logP values with antimicrobial activity to guide lead optimization .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Meta-Analysis : Compare assay conditions (e.g., pH, serum content) across studies; variations in MIC values may arise from differences in bacterial strains .
  • Dose-Response Curves : Re-evaluate data using nonlinear regression (e.g., Hill slopes) to identify outliers .
  • Structural Confirmation : Re-characterize disputed batches via XRD to rule out polymorphic effects .

Advanced: What methods validate target engagement in enzyme inhibition studies?

Answer:

  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to confirm direct interaction .
  • ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, Kd) for enzyme-ligand binding .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., FabH) to resolve binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.